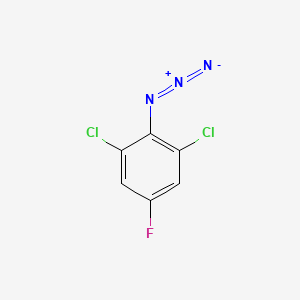
2-Azido-1,3-dichloro-5-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azido-1,3-dichloro-5-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of azido, dichloro, and fluoro substituents on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-1,3-dichloro-5-fluorobenzene typically involves the azidation of 1,3-dichloro-5-fluorobenzene. This can be achieved through a nucleophilic substitution reaction where sodium azide (NaN₃) is used as the azide source. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure safety and efficiency. The use of tubular reactors for diazotization reactions can help in achieving high yields and minimizing side reactions .
Types of Reactions:
Substitution Reactions: The azido group in this compound can undergo substitution reactions with various nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in DMF.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Cycloaddition: Alkynes in the presence of a copper catalyst.
Major Products:
Substitution: Formation of various substituted azides.
Reduction: Formation of 2-amino-1,3-dichloro-5-fluorobenzene.
Cycloaddition: Formation of 1,2,3-triazoles.
Scientific Research Applications
2-Azido-1,3-dichloro-5-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in bioconjugation reactions due to the reactivity of the azido group.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Azido-1,3-dichloro-5-fluorobenzene primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are important in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes .
Comparison with Similar Compounds
1,3-Dichloro-2-fluorobenzene: Lacks the azido group, making it less reactive in cycloaddition reactions.
2-Azido-5-chloro-1,3-difluorobenzene: Similar structure but with different substitution pattern, affecting its reactivity and applications.
Uniqueness: 2-Azido-1,3-dichloro-5-fluorobenzene is unique due to the presence of both azido and halogen substituents, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis and other applications .
Properties
Molecular Formula |
C6H2Cl2FN3 |
|---|---|
Molecular Weight |
206.00 g/mol |
IUPAC Name |
2-azido-1,3-dichloro-5-fluorobenzene |
InChI |
InChI=1S/C6H2Cl2FN3/c7-4-1-3(9)2-5(8)6(4)11-12-10/h1-2H |
InChI Key |
RXRVGSRQGDRDME-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N=[N+]=[N-])Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



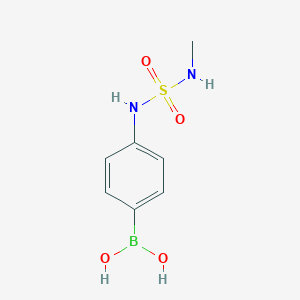
![1-Oxa-7-azaspiro[4.4]non-3-ene](/img/structure/B13461926.png)
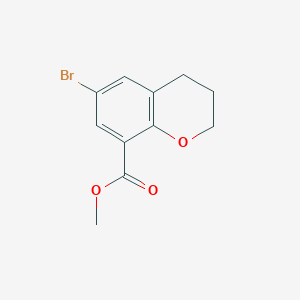

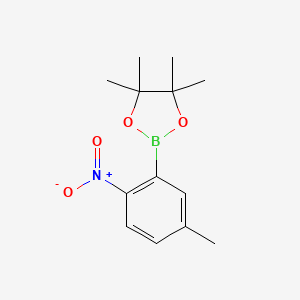


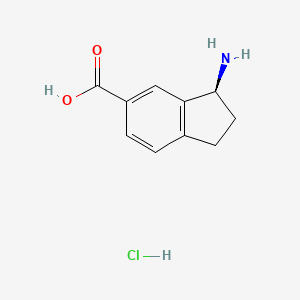
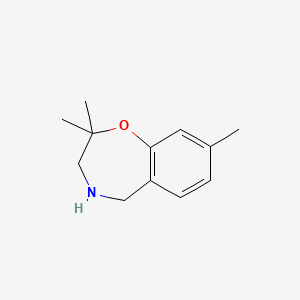
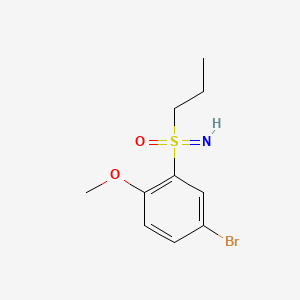
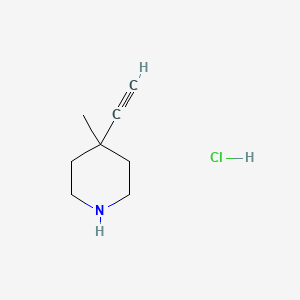
![Methyl 3-[(prop-2-yn-1-yl)amino]propanoate](/img/structure/B13461983.png)

